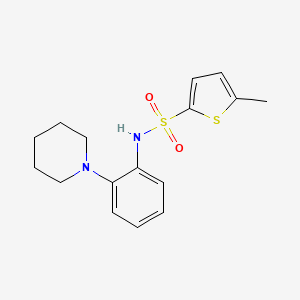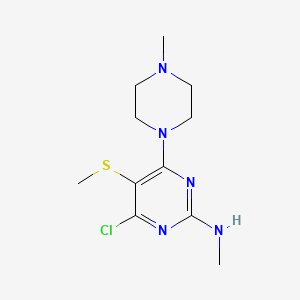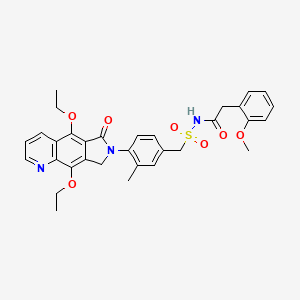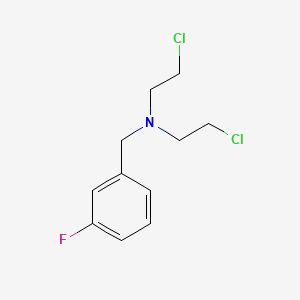
MK6-83
Overview
Description
Mechanism of Action
Target of Action
MK6-83 is primarily an agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel . TRPML1 is a lysosomal ion channel that plays a crucial role in various cellular processes . This compound also activates TRPML mutants F408 Δ and F465L .
Mode of Action
This compound interacts with its target, the TRPML1 channel, by binding to it and inducing its activation . This activation leads to the release of calcium from the lysosomes, which is a critical step in various cellular processes .
Biochemical Pathways
The activation of TRPML1 by this compound affects the autophagy pathway , a cellular process involved in the degradation and recycling of cellular components . Specifically, TRPML1 activation induces autophagic vesicle biogenesis through the generation of phosphatidylinositol 3-phosphate and the recruitment of essential proteins to the nascent phagophore .
Result of Action
The activation of TRPML1 by this compound leads to several molecular and cellular effects. It restores endolysosomal trafficking and zinc homeostasis in lysosomes of mucolipidosis type IV (MLIV) mutant fibroblasts . Additionally, it is known to stimulate caspase-3-dependent apoptosis and can decrease the viability of cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the cellular environment, including the presence of specific TRPML1 mutants .
Biochemical Analysis
Biochemical Properties
MK6-83 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to activate TRPML1 channels, which are involved in lysosomal function. The activation of TRPML1 by this compound enhances the lysosomal exocytosis and autophagy processes, which are vital for cellular homeostasis. Additionally, this compound has been shown to improve zinc trafficking out of lysosomes in cells expressing TRPML1 mutations .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to reduce cell viability and induce caspase-3-dependent apoptosis in certain cell lines. This compound also enhances lysosomal exocytosis, which is crucial for the degradation and recycling of cellular components .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with TRPML1 channels. By activating these channels, this compound facilitates the release of lysosomal contents into the cytoplasm, thereby promoting autophagy and lysosomal exocytosis. This activation is particularly effective in cells with TRPML1 mutations, where this compound restores the function of mutant TRPML1 isoforms. Additionally, this compound has been shown to improve zinc trafficking out of lysosomes, which is essential for maintaining cellular zinc homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods. Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that this compound maintains its efficacy over prolonged incubation periods, while in vivo studies have demonstrated its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively activates TRPML1 channels without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including reduced cell viability and induction of apoptosis. These threshold effects highlight the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lysosomal function and zinc homeostasis. The compound interacts with enzymes and cofactors that regulate lysosomal exocytosis and autophagy. By activating TRPML1 channels, this compound enhances the degradation and recycling of cellular components, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to TRPML1 channels, which are predominantly found in lysosomes. This targeted distribution ensures that this compound exerts its effects primarily within lysosomal compartments .
Subcellular Localization
This compound is primarily localized within lysosomes, where it exerts its activity by activating TRPML1 channels. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to lysosomal compartments. This specific localization is crucial for this compound’s function in promoting lysosomal exocytosis and autophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK6-83 involves the reaction of 5-methylthiophene-2-sulfonyl chloride with 2-(piperidin-1-yl)aniline under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
MK6-83 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
MK6-83 has several scientific research applications:
Chemistry: Used as a tool compound to study the function of transient receptor potential mucolipin channels.
Biology: Investigated for its role in cellular calcium signaling and lysosomal function.
Medicine: Potential therapeutic agent for conditions related to lysosomal storage disorders, such as mucolipidosis type IV.
Industry: Utilized in the development of new pharmacological agents targeting calcium channels
Comparison with Similar Compounds
Similar Compounds
ML-SA1: Another activator of transient receptor potential mucolipin channels with different selectivity and potency.
ML-SI3: A selective inhibitor of transient receptor potential mucolipin channels.
SN-2: A compound with similar channel-opening properties but different chemical structure
Uniqueness
MK6-83 is unique in its moderate selectivity for transient receptor potential mucolipin 1 over transient receptor potential mucolipin 2 and transient receptor potential mucolipin 3, making it a valuable tool for studying the specific functions of these channels. Its ability to restore channel function in mucolipidosis type IV patient cells further highlights its potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-9-10-16(21-13)22(19,20)17-14-7-3-4-8-15(14)18-11-5-2-6-12-18/h3-4,7-10,17H,2,5-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGYSXZCDAWOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336629 | |
| Record name | MK6-83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062271-24-2 | |
| Record name | MK6-83 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062271242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK6-83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK6-83 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE9JUR6NT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-O-[8-(cis-2,6-dimethylmorpholino)octylcarbamoyl]eseroline](/img/structure/B1676551.png)



![7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-](/img/structure/B1676557.png)






